15d-Prostaglandin A2

Overview

Description

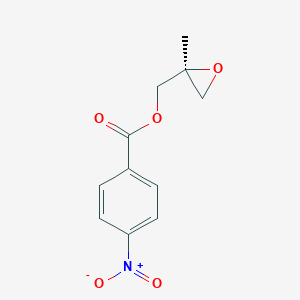

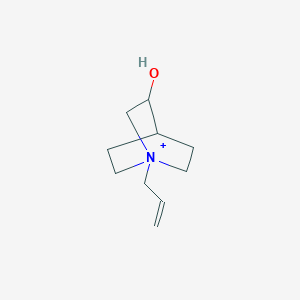

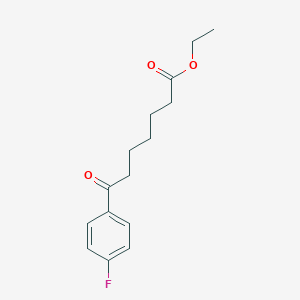

15-deoxy-Delta(12,14)-prostaglandin A2 is a prostaglandin A derivative that is prostaglandin A2 lacking the 15-hydroxy group and having C=C double bonds at positions 12(13) and 14(15). It is an oxo monocarboxylic acid, a cyclic ketone and a prostaglandins A. It is functionally related to a prostaglandin A2.

Mechanism of Action

Target of Action

The primary target of 15-Deoxy-Delta12,14-Prostaglandin A2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

Mode of Action

15d-PGJ2 acts as a selective agonist to PPARγ . It binds to PPARγ, leading to its activation. This activation can result in various cellular responses, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities . The specific response depends on the concentration of 15d-PGJ2 and the type of cell .

Biochemical Pathways

15d-PGJ2 influences several biochemical pathways. It has been shown to induce the Unfolded Protein Response (UPR) and oxidative stress response in cells . These responses are part of the cell’s defense system against specific forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and oxidative stress .

Result of Action

The activation of PPARγ by 15d-PGJ2 can lead to various cellular effects. For instance, it has been shown to inhibit the proliferation of cancer cell lines and differentiate fibroblasts into adipocytes . In multiple myeloma cells, 15d-PGJ2 has been found to induce the formation of reactive oxygen species (ROS) within the cells, leading to a state of oxidative stress . This can result in the accumulation of misfolded proteins, particularly threatening for cells with a high protein folding load or those susceptible to oxidative stress .

Action Environment

Biochemical Analysis

Biochemical Properties

15-deoxy-delta12,14-Prostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peroxisome proliferator-activated receptor γ (PPARγ), a member of the nuclear receptor superfamily . This interaction is crucial in lipid metabolism and bone metabolism .

Cellular Effects

15-deoxy-delta12,14-Prostaglandin A2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .

Molecular Mechanism

The molecular mechanism of action of 15-deoxy-delta12,14-Prostaglandin A2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 15-deoxy-delta12,14-Prostaglandin A2 change over time in laboratory settings . It has been observed that the compound induces an increase in reactive oxygen species (ROS) production in cells after 1 hour of treatment .

Dosage Effects in Animal Models

The effects of 15-deoxy-delta12,14-Prostaglandin A2 vary with different dosages in animal models . For instance, it has been found to inhibit lung inflammation and remodeling in distinct murine models of asthma .

Metabolic Pathways

15-deoxy-delta12,14-Prostaglandin A2 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

15-deoxy-delta12,14-Prostaglandin A2 is transported and distributed within cells and tissues . It is known to be covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .

Subcellular Localization

It is known that there are specific binding sites of the compound in the plasma membrane of cerebral cortices .

Properties

IUPAC Name |

(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHHGDAJJMEHST-NBIYZLHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)

![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)